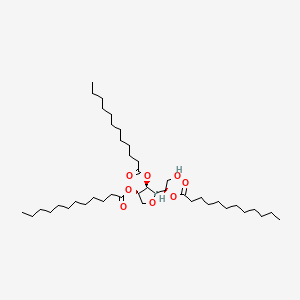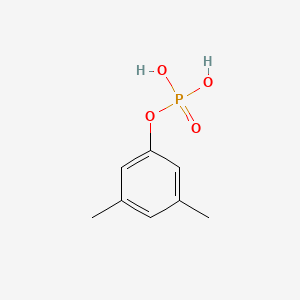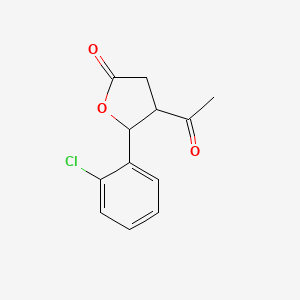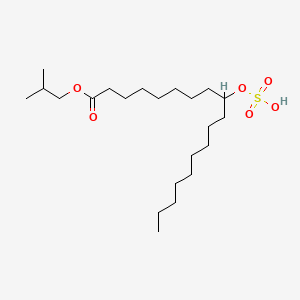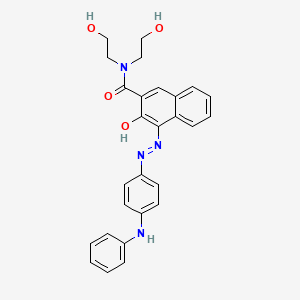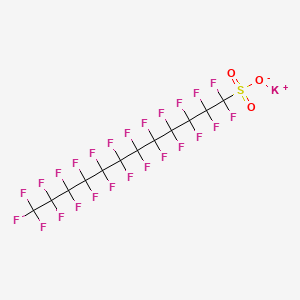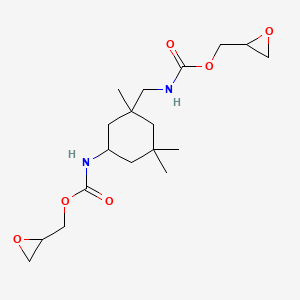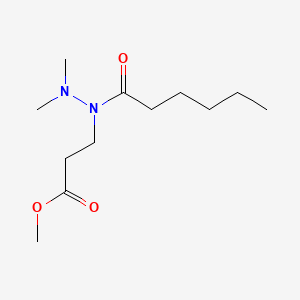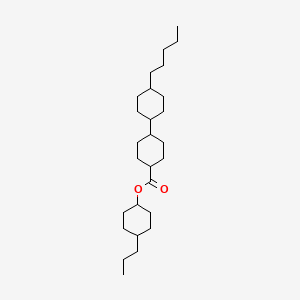
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of decyl alcohol with phosphorus oxychloride, followed by the introduction of 2-methoxyethyl groups. The reaction conditions often require the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Decyl alcohol reacts with phosphorus oxychloride in the presence of pyridine.
- The intermediate product is then treated with 2-methoxyethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphorothioates.
科学的研究の応用
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antisense oligonucleotides.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In the case of antisense oligonucleotides, it can enhance the stability and binding affinity of the oligonucleotides to their target RNA sequences, thereby modulating gene expression.
類似化合物との比較
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphorothioate group.
Bis(2-methoxyethyl)phthalate: Contains 2-methoxyethyl groups but has a different core structure.
Uniqueness
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is unique due to the presence of both the decyl and phosphorothioate groups, which confer specific chemical and biological properties
特性
CAS番号 |
72197-87-6 |
|---|---|
分子式 |
C16H35O5PS |
分子量 |
370.5 g/mol |
IUPAC名 |
decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3 |
InChIキー |
GHWRNPHQCPNPLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


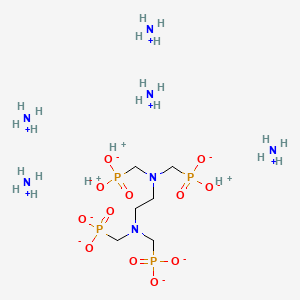
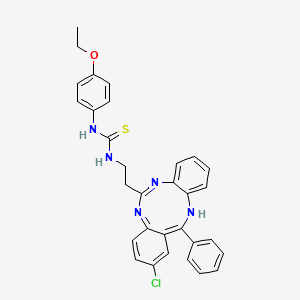
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

